molecular formula C13H9ClN2O3S B3014168 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 886947-68-8

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B3014168
CAS No.: 886947-68-8
M. Wt: 308.74
InChI Key: ZMFMSDWOSMYVLH-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic chemical compound designed for research applications. It features a benzothiazole core structure, a privileged scaffold in medicinal chemistry known for diverse biological activities . The molecule is substituted with chlorine and methoxy groups on the benzothiazole ring and a furan-2-carboxamide moiety. Benzothiazole derivatives are frequently investigated for their potential in various therapeutic areas. Related compounds have demonstrated significant biological activities, including antitumor properties and anti-tubercular effects, with some acting as inhibitors of specific targets like DprE1 in Mycobacterium tuberculosis . The presence of the furan carboxamide group is a structural feature found in other bioactive molecules, some of which have been explored as potential inhibitors of targets like VEGFR-2 . Researchers may find this compound valuable for screening in oncology, infectious disease, or other biological assays. This product is intended for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S/c1-18-8-5-4-7(14)11-10(8)15-13(20-11)16-12(17)9-3-2-6-19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFMSDWOSMYVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-4-methoxy-1,3-benzothiazole with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .

Chemical Reactions Analysis

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the activity of enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis . This leads to the disruption of bacterial growth and ultimately results in cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

  • N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-benzenesulfonamide (41d): This analog replaces the furan-2-carboxamide group with a 4-methoxybenzenesulfonamide moiety. It was synthesized in 67% yield via reaction of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 4-methoxybenzenesulfonyl chloride .
  • N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide :
    This compound substitutes the furan ring with a cyclopentanecarboxamide and introduces an oxolane (tetrahydrofuran) methyl group. The bulkier cyclopentane and oxolane substituents likely influence solubility and membrane permeability .

Furan-2-carboxamide Derivatives with Modified Linkages

  • N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide: This analog replaces the benzothiazole core with a fluorobenzyl-methoxyphenyl system. Antiviral evaluation showed moderate activity, suggesting the furan carboxamide scaffold is tunable for bioactivity .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its anticancer properties and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClN3O3S
  • Molecular Weight : 305.74 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. The introduction of the chloro and methoxy groups can be achieved through electrophilic aromatic substitution reactions, which are standard in the preparation of benzothiazole derivatives.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, one study evaluated its effects on various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induction of apoptosis
A5492.0Cell cycle arrest at G1 phase
H12991.8Inhibition of IL-6 and TNF-α expression

The compound was found to reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells, indicating its dual role in combating inflammation and cancer progression.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly at the G1 phase, preventing cancer cells from dividing.
  • Induction of Apoptosis : Flow cytometry assays have shown that treatment with this compound leads to increased caspase activity, a hallmark of apoptosis.
  • Anti-inflammatory Effects : By downregulating pro-inflammatory cytokines, the compound may mitigate the tumor microenvironment that supports cancer growth.

Study 1: Dual Anticancer and Anti-inflammatory Activity

A comprehensive study synthesized several benzothiazole derivatives, including this compound. The study demonstrated that this compound not only inhibited cancer cell proliferation but also reduced inflammatory markers in vitro. The research highlighted its potential for developing dual-action therapies targeting both cancer and inflammation .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular pathways affected by the compound. It was found to inhibit key signaling pathways involved in cell survival, such as AKT and ERK pathways. This inhibition suggests a strategic approach to disrupt both tumor growth and inflammatory processes .

Q & A

Q. What are the recommended synthetic routes for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
  • Reagent Selection : Use 7-chloro-4-methoxy-1,3-benzothiazol-2-amine as the core scaffold, reacting with activated furan-2-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides).
  • Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity, as seen in benzoxazole derivative syntheses .
  • Catalysis : EDC∙HCl or DMAP improves coupling efficiency, as demonstrated in analogous amide bond formations (18% yield without catalyst vs. improved yields with DMAP) .
  • Purification : Column chromatography (silica gel, toluene/EtOAc gradients) or HPLC ensures purity (>95%), critical for downstream applications .

Table 1 : Comparative Synthesis Conditions

StepReagents/ConditionsYieldPurityReference
Amide CouplingEDC∙HCl, DMAP, CHCl3, 48h RT18%95%
CyclizationHCl/THF reflux, 30 min76%83%

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

  • Methodological Answer :
  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for benzothiazole and furan moieties) and methoxy groups (δ ~3.8 ppm). Carbon signals for carbonyl (C=O, δ ~165 ppm) and thiourea (C-S, δ ~140 ppm) are diagnostic .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 367.3) and detect impurities. Use C18 columns with acetonitrile/water gradients for retention time consistency .
  • IR Spectroscopy : Stretching vibrations for amide (1650–1700 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds validate functional groups.

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (stock solutions), followed by dilution in PBS or cell culture media. Precipitation assays at pH 7.4 and 37°C mimic physiological conditions .
  • Stability Studies : Use HPLC to monitor degradation under light, heat (40–60°C), and oxidative stress (H2O2). For benzothiazole derivatives, methoxy groups enhance thermal stability compared to nitro derivatives .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace Cl with F or methoxy with ethoxy) and compare bioactivity. For example, fluorination at the benzothiazole 7-position increased receptor binding in related compounds .
  • Biological Assays : Test against target enzymes (e.g., fungal CYP51 for antifungals) or receptors (e.g., adenosine A2A for neurological applications). Chromone-thiazolidinone hybrids showed IC50 values <10 µM in antifungal screens .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes. The furan carboxamide may interact with hydrophobic pockets, while the methoxy group participates in hydrogen bonding .

Q. How can contradictory data regarding the compound’s biological activity be resolved?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC (≥95% purity) to rule out impurities as confounding factors. Inconsistent antifungal activity in benzoxazoles was traced to residual THF .
  • Assay Standardization : Use cell lines with consistent expression levels (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%).
  • Meta-Analysis : Compare data across studies with similar protocols. For example, discrepancies in IC50 values may arise from variations in ATP concentrations in kinase assays .

Q. What computational methods support the prediction of this compound’s interaction with target proteins?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS. Analyze root-mean-square deviation (RMSD) to assess ligand-protein complex stability .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding free energy. For benzothiazole derivatives, ΔG values < -40 kcal/mol correlate with high affinity .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Phase. The 7-Cl and 4-OCH3 groups are critical for hydrophobic interactions in kinase inhibitors .

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